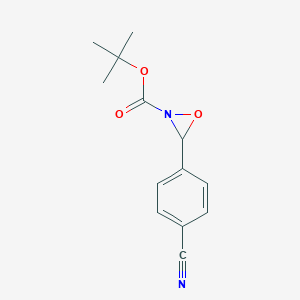

N-Boc-3-(4-cyanophenyl)oxaziridine

Description

BenchChem offers high-quality N-Boc-3-(4-cyanophenyl)oxaziridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-3-(4-cyanophenyl)oxaziridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)15-11(18-15)10-6-4-9(8-14)5-7-10/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXPNVRTMHEHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(O1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369338, DTXSID301184200 | |

| Record name | N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158807-35-3, 150884-56-3 | |

| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158807-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of N-Boc-3-(4-cyanophenyl)oxaziridine

Introduction: The Rise of a Bench-Stable Electrophilic Aminating Agent

In the landscape of modern synthetic chemistry, the development of reagents that are both highly reactive and operationally simple is a paramount goal. Oxaziridines, three-membered heterocyclic compounds containing an oxygen-nitrogen bond, have long been recognized for their potential as powerful oxidizing and aminating agents. However, the practical application of early oxaziridines was often hampered by their instability and the need for in situ generation. The landscape began to shift significantly with the advent of more robust derivatives, culminating in the discovery of N-Boc-3-(4-cyanophenyl)oxaziridine, a stable, crystalline solid that has become a valuable tool for the electrophilic transfer of a protected amino group.

This technical guide provides a comprehensive overview of the history, synthesis, and underlying chemical principles of N-Boc-3-(4-cyanophenyl)oxaziridine. It is designed for researchers, scientists, and professionals in drug development who seek a deeper understanding of this important reagent and its application in complex molecule synthesis.

The Genesis of N-Boc-3-(4-cyanophenyl)oxaziridine: A Historical Perspective

The journey to N-Boc-3-(4-cyanophenyl)oxaziridine is built upon foundational work in oxaziridine chemistry. The pioneering research of Franklin A. Davis in the late 1970s and early 1980s on N-sulfonyloxaziridines introduced a class of highly effective and stable oxygen transfer agents, now commonly known as Davis reagents.[1][2] These compounds demonstrated the potential for creating bench-stable oxaziridines with tunable reactivity.

The specific challenge of developing a reagent for the direct transfer of a protected nitrogen atom (electrophilic amination) led to further exploration of N-substituted oxaziridines. In 1993, a significant breakthrough was reported by Vidal, Drouin, and Collet, who described the synthesis and utility of N-Boc-3-(4-cyanophenyl)oxaziridine.[3][4] Their work was inspired by the desire to create an easy-to-handle reagent that could transfer the widely used tert-butoxycarbonyl (Boc) protecting group to various nucleophiles under mild conditions.[3]

The choice of the substituents was a deliberate and key aspect of the design:

-

N-Boc Group: The tert-butoxycarbonyl group is a cornerstone of modern peptide synthesis and organic chemistry, prized for its stability under a wide range of conditions and its facile removal with mild acid. Incorporating this group into the oxaziridine framework would allow for the direct introduction of a protected amine, streamlining synthetic routes.

-

3-(4-cyanophenyl) Group: The presence of the electron-withdrawing cyano group on the phenyl ring serves a dual purpose. It enhances the electrophilicity of the nitrogen atom, thereby promoting the desired amination reaction. Furthermore, this substituent imparts a high degree of crystallinity to the final oxaziridine, rendering it a stable, weighable, and purifiable solid.[3]

This combination of features resulted in a reagent that overcame many of the limitations of its predecessors, offering a practical solution for electrophilic amination.

Synthetic Strategy and Mechanistic Considerations

The synthesis of N-Boc-3-(4-cyanophenyl)oxaziridine is a two-step process that is both efficient and scalable. The overarching strategy involves the initial formation of an N-Boc protected imine, followed by its oxidation to the corresponding oxaziridine.

Part 1: Synthesis of the N-Boc Imine Intermediate

The precursor to the oxaziridine is the N-Boc imine, tert-butyl (4-cyanobenzylidene)carbamate. This intermediate is synthesized through the condensation of 4-cyanobenzaldehyde and tert-butyl carbamate.

Causality Behind Experimental Choices:

-

Reactants: 4-cyanobenzaldehyde is selected for the reasons mentioned previously (electron-withdrawing group, crystallinity). tert-Butyl carbamate serves as the source of the Boc-protected nitrogen.

-

Catalyst: The reaction is typically catalyzed by a mild acid to facilitate the dehydration process.

-

Reaction Conditions: The removal of water is crucial to drive the equilibrium towards the imine product. This is often achieved by azeotropic distillation using a Dean-Stark apparatus.

Part 2: Oxidation of the N-Boc Imine to the Oxaziridine

The critical step in the synthesis is the oxidation of the C=N double bond of the imine to form the three-membered oxaziridine ring. While various oxidizing agents can be employed, the original and most common method utilizes Oxone (potassium peroxomonosulfate).[3]

Mechanism of Oxone Oxidation: The active oxidizing species in Oxone is potassium peroxomonosulfate (KHSO₅). The oxidation of the imine is believed to proceed through a nucleophilic attack of the imine nitrogen on the electrophilic peroxide oxygen of KHSO₅, followed by an intramolecular cyclization. The use of a biphasic system with a buffer is crucial for the success of this reaction.

Causality Behind Experimental Choices:

-

Oxidizing Agent: Oxone is a cost-effective, stable, and environmentally benign oxidant.[5] Its use avoids the need for potentially explosive organic peracids like m-chloroperbenzoic acid (mCPBA), although mCPBA can also be used for this transformation.[6][7]

-

Solvent System: A biphasic system, typically acetonitrile and an aqueous buffer, is employed. Acetonitrile solubilizes the imine, while the aqueous phase contains the Oxone and the buffer.

-

Buffering: The reaction is performed under basic buffered conditions (e.g., with potassium carbonate). This is critical to neutralize the acidic byproducts (KHSO₄) generated during the reaction, which could otherwise lead to the hydrolysis of the imine starting material and decomposition of the oxaziridine product.

Detailed Experimental Protocols

The following protocols are based on the procedures reported in the literature and are intended to provide a self-validating system for the synthesis.

Protocol 1: Synthesis of tert-Butyl (4-cyanobenzylidene)carbamate (N-Boc Imine)

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Charging of Reagents: To the flask, add 4-cyanobenzaldehyde (1.0 eq), tert-butyl carbamate (1.1 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene (sufficient to fill the Dean-Stark trap).

-

Reaction: The mixture is heated to reflux. The reaction progress is monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 3-5 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The toluene is removed under reduced pressure. The resulting solid residue is recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure N-Boc imine as a white crystalline solid.

Protocol 2: Synthesis of N-Boc-3-(4-cyanophenyl)oxaziridine

-

Preparation of Solutions:

-

In a flask, dissolve tert-butyl (4-cyanobenzylidene)carbamate (1.0 eq) in acetonitrile.

-

In a separate flask, prepare an aqueous solution of Oxone (2.0 eq) and potassium carbonate (4.0 eq).

-

-

Reaction: The aqueous Oxone solution is added to the vigorously stirred solution of the imine in acetonitrile at room temperature. The reaction is an exothermic process, and the temperature should be monitored. The reaction is typically complete within 1-2 hours, and its progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is diluted with water and extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The organic layers are combined.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford N-Boc-3-(4-cyanophenyl)oxaziridine as a stable, white crystalline solid.

Quantitative Data and Comparison

The efficiency of the oxaziridine synthesis can be influenced by the choice of the oxidizing agent. Below is a comparison of typical yields obtained using Oxone and mCPBA.

| Oxidizing Agent | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |

| Oxone | 70-85% | Acetonitrile/aqueous K₂CO₃, room temp. | Cost-effective, stable, environmentally benign | Biphasic, requires buffering |

| mCPBA | 65-80% | Dichloromethane, room temp. | Homogeneous reaction | Potentially explosive, acidic byproduct |

Characterization

-

Appearance: White to off-white crystalline solid.

-

¹H NMR (CDCl₃, δ): 1.57 (s, 9H, C(CH₃)₃), 5.5 (s, 1H, oxaziridine CH), 7.4-7.9 (m, 4H, Ar-H).

-

¹³C NMR (CDCl₃, δ): 28.0 (C(CH₃)₃), 83.0 (C(CH₃)₃), 85.0 (oxaziridine CH), 118.0 (CN), 128.0, 132.0, 138.0, 142.0 (Ar-C), 160.0 (C=O).

-

IR (KBr, cm⁻¹): ~2230 (C≡N), ~1750 (C=O).

Conclusion and Future Outlook

The discovery and development of N-Boc-3-(4-cyanophenyl)oxaziridine represent a significant advancement in the field of synthetic organic chemistry. Its stability, ease of handling, and predictable reactivity have established it as a valuable reagent for the electrophilic introduction of a protected amino group. The synthetic route, involving the condensation of 4-cyanobenzaldehyde and tert-butyl carbamate followed by an efficient Oxone-mediated oxidation, is robust and scalable.

As the demand for complex, nitrogen-containing molecules in pharmaceuticals and materials science continues to grow, reagents like N-Boc-3-(4-cyanophenyl)oxaziridine will undoubtedly play an increasingly important role. Future research may focus on the development of catalytic asymmetric versions of this transformation or the expansion of the substrate scope to include even more challenging nucleophiles. The principles learned from the design and synthesis of this reagent will continue to inform the development of the next generation of synthetic tools.

References

-

Advances in the Chemistry of Oxaziridines. Chemical Reviews. URL: [Link]

-

Davis Oxidation. Chem-Station Int. Ed.. URL: [Link]

-

Davis reagent. Wikipedia. URL: [Link]

-

Electrophilic amination: preparation and use of N-Boc-3-(4-cyanophenyl)oxaziridine, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. The Journal of Organic Chemistry. URL: [Link]

-

Vidal, J., Guy, L., Sterin, S. and Collet, A. (1993) Electrophilic Amination: Preparation and Use of N-Boc-3-(4-Cyanophenyl)Oxaziridine, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. URL: [Link]

-

Advances in the Chemistry of Oxaziridines - PMC. PubMed Central. URL: [Link]

-

ChemInform Abstract: Journey Describing Applications of Oxone in Synthetic Chemistry. Wiley Online Library. URL: [Link]

-

N-BOC-3-(4-Cyanophenyl)oxaziridine. Chemsrc. URL: [Link]

Sources

- 1. Synthesis of oxaziridines by oxidation of imines with the trichloroacetonitrile–hydrogen peroxide system [comptes-rendus.academie-sciences.fr]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-BOC-3-(4-Cyanophenyl)oxaziridine, 98+% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. N-BOC-3-(4-Cyanophenyl)oxaziridine | CAS#:150884-56-3 | Chemsrc [chemsrc.com]

- 10. N-BOC-3-(4-Cyanophenyl)oxaziridine, 98+% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to N-Boc-3-(4-cyanophenyl)oxaziridine: Synthesis, Properties, and Applications in Electrophilic Amination

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on N-Boc-3-(4-cyanophenyl)oxaziridine. We will delve into its core chemical properties, provide validated protocols for its synthesis, and explore its applications as a pivotal reagent for electrophilic amination, all while grounding the discussion in established scientific literature.

Introduction: A Modern Reagent for N-Boc Transfer

N-Boc-3-(4-cyanophenyl)oxaziridine is a stable, crystalline solid that has emerged as a highly effective electrophilic aminating agent.[1][2] Its primary function in organic synthesis is the direct transfer of a Boc-protected nitrogen atom (N-Boc) to a wide range of carbon- and nitrogen-based nucleophiles.[1][3] Developed as a practical alternative to earlier, often unstable or less efficient aminating reagents, this oxaziridine offers the advantages of being a weighable, shelf-stable solid that predictably delivers the N-Boc moiety under mild conditions.[4]

The ingenuity of its design lies in the oxaziridine ring—a three-membered heterocycle containing nitrogen and oxygen—which is activated for nucleophilic attack at the nitrogen atom. The tert-butyloxycarbonyl (Boc) group serves as a common and readily removable protecting group in peptide synthesis and medicinal chemistry, making this reagent particularly valuable. Upon reaction, the oxaziridine releases the relatively unreactive 4-cyanobenzaldehyde as a byproduct, simplifying purification compared to reagents that generate more reactive aldehydes.[4][5]

Core Chemical Identity and Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in the laboratory.

Chemical Structure:

Caption: Chemical Structure of N-Boc-3-(4-cyanophenyl)oxaziridine

Physicochemical Data Summary:

| Property | Value | Source(s) |

| CAS Number | 150884-56-3 | [6][7][8][9] |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [6][9][10] |

| Molecular Weight | 246.27 g/mol | [9][10] |

| Appearance | White to light beige crystalline powder | [6] |

| Melting Point | 57-63 °C | [6][11] |

| Boiling Point | 340.6 ± 52.0 °C at 760 mmHg (Predicted) | [11] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [11] |

| IUPAC Name | tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate | [6] |

Synthesis Protocol

The preparation of N-Boc-3-(4-cyanophenyl)oxaziridine is reliably achieved through a two-step sequence: formation of the corresponding N-Boc imine followed by oxidation.[3][5] The choice of oxidizing agent is critical; meta-chloroperoxybenzoic acid (m-CPBA) and Oxone are commonly employed due to their efficacy in forming the oxaziridine ring under mild conditions.[3][5]

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol:

This protocol is a synthesized representation based on established literature procedures.[3][5]

Step 1: Synthesis of tert-butyl N-[(4-cyanophenyl)methylidene]carbamate (N-Boc Imine)

-

To a stirred solution of 4-cyanobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add N-(triphenylphosphoranylidene)carbamic acid tert-butyl ester (1.05 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure. The crude product is then purified to separate the desired imine from the triphenylphosphine oxide byproduct, often by flash chromatography.

Step 2: Oxidation to N-Boc-3-(4-cyanophenyl)oxaziridine

-

Dissolve the purified N-Boc imine (1.0 eq) in a suitable solvent such as chloroform or DCM.

-

In a separate flask, prepare a buffered solution of the oxidizing agent. For m-CPBA (approx. 1.5 eq), it is often added portion-wise to the imine solution at 0 °C to control the exothermic reaction.

-

Allow the reaction to stir at 0 °C and then warm to room temperature until TLC analysis indicates full consumption of the imine.

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to destroy excess peroxide.

-

Perform an aqueous workup, washing the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product is a solid that can be purified by recrystallization or flash column chromatography to yield the final white crystalline product.

Mechanism and Application in Electrophilic Amination

The utility of N-Boc-3-(4-cyanophenyl)oxaziridine stems from its ability to act as an electrophile at the nitrogen atom, which undergoes nucleophilic attack.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Vidal, J., Guy, L., Sterin, S. and Collet, A. (1993) Electrophilic Amination Preparation and Use of N-Boc-3-(4-Cyanophenyl)Oxaziridine, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. - References - Scientific Research Publishing [scirp.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 5. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-BOC-3-(4-Cyanophenyl)oxaziridine, 98+% 500 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. labware-shop.com [labware-shop.com]

- 8. N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | 150884-56-3 [chemicalbook.com]

- 9. labfind.co.kr [labfind.co.kr]

- 10. 150884-56-3 CAS MSDS (N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. N-BOC-3-(4-Cyanophenyl)oxaziridine | CAS#:150884-56-3 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to N-Boc-3-(4-cyanophenyl)oxaziridine: Physical and Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent for Electrophilic Amination

N-Boc-3-(4-cyanophenyl)oxaziridine, a stable, crystalline solid, has emerged as a significant reagent in organic synthesis, particularly in the field of electrophilic amination.[1] Its unique structure, featuring a strained three-membered oxaziridine ring linked to a tert-butoxycarbonyl (Boc) protecting group and a cyanophenyl moiety, allows for the efficient transfer of the N-Boc group to a variety of nucleophiles under mild conditions.[1] This capability makes it an invaluable tool for the synthesis of complex nitrogen-containing molecules, including N-protected hydrazines and amino derivatives, which are crucial building blocks in medicinal chemistry and drug development.[1] This guide provides an in-depth overview of the physical and spectral data of N-Boc-3-(4-cyanophenyl)oxaziridine, offering a critical resource for its effective application in research and development.

Molecular Structure and Identification

The structural integrity and identity of N-Boc-3-(4-cyanophenyl)oxaziridine are confirmed through various analytical techniques.

Caption: Molecular structure of N-Boc-3-(4-cyanophenyl)oxaziridine.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 150884-56-3 |

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| Molecular Weight | 246.26 g/mol |

| IUPAC Name | tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate |

Physicochemical Properties

N-Boc-3-(4-cyanophenyl)oxaziridine is a white to light beige crystalline powder.[2] Key physical properties are summarized in the table below.

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | White to light beige crystalline powder | [2] |

| Melting Point | 57-63 °C | [2] |

| Boiling Point | 389.26 °C (rough estimate) | N/A |

| Density | 1.1855 g/cm³ (rough estimate) | N/A |

| Solubility | Soluble in ether, methylene chloride, chloroform | N/A |

Synthesis and Characterization Workflow

The synthesis of N-Boc-3-(4-cyanophenyl)oxaziridine is achieved through a two-step process, commencing with the formation of an N-Boc-imine intermediate, followed by its oxidation to the desired oxaziridine.[1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Vidal, J., Guy, L., Sterin, S. and Collet, A. (1993) Electrophilic Amination Preparation and Use of N-Boc-3-(4-Cyanophenyl)Oxaziridine, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. - References - Scientific Research Publishing [scirp.org]

The Mechanism and Application of N-Boc-3-(4-cyanophenyl)oxaziridine in Electrophilic N-Boc Transfer: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis, mechanism, and applications of N-Boc-3-(4-cyanophenyl)oxaziridine, a highly effective reagent for the electrophilic transfer of the tert-butyloxycarbonyl (Boc) protecting group to a wide range of nucleophiles. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who seek a deeper understanding of this versatile reagent and its practical implementation.

Introduction: The Quest for Efficient N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide synthesis and the preparation of complex nitrogen-containing molecules.[1] Its stability under a broad range of reaction conditions, coupled with its facile cleavage under acidic conditions, makes it an invaluable tool for synthetic chemists.[1] While traditional methods for introducing the Boc group, such as the use of di-tert-butyl dicarbonate (Boc₂O), are prevalent, the development of reagents for the electrophilic transfer of the "N-Boc" moiety offers unique advantages in terms of reactivity and substrate scope.[2] Among these, N-Boc-3-(4-cyanophenyl)oxaziridine has emerged as a stable, crystalline, and highly efficient reagent for this purpose.[3]

This guide will delve into the intricacies of this reagent, from its structural features that dictate its reactivity to the nuanced mechanistic pathways of N-Boc transfer. We will explore its practical applications with detailed experimental protocols and provide insights into the causality behind experimental choices, ensuring a thorough and actionable understanding for the end-user.

Structural Features and Synthesis of N-Boc-3-(4-cyanophenyl)oxaziridine

N-Boc-3-(4-cyanophenyl)oxaziridine is a white to light beige crystalline powder with a melting point of 57-63 °C.[4][5] It is soluble in common organic solvents such as ether, methylene chloride, and chloroform.[4]

Key Structural Characteristics:

-

Oxaziridine Ring: The three-membered ring containing nitrogen and oxygen is highly strained, leading to a weak N-O bond. This inherent ring strain is a primary driving force for its reactivity.[6]

-

N-Boc Group: The electron-withdrawing nature of the tert-butyloxycarbonyl group attached to the nitrogen atom significantly enhances the electrophilicity of the nitrogen, making it susceptible to nucleophilic attack.[7]

-

3-(4-cyanophenyl) Group: The presence of the electron-withdrawing cyanophenyl group at the 3-position of the oxaziridine ring further increases the electrophilicity of the nitrogen atom, thereby enhancing the reagent's reactivity for N-Boc transfer.[8]

The synthesis of N-Boc-3-(4-cyanophenyl)oxaziridine is typically achieved through a two-step process starting from 4-cyanobenzaldehyde. The aldehyde is first converted to the corresponding N-Boc imine, which is subsequently oxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to yield the desired oxaziridine.[3]

The Core Mechanism of N-Boc Transfer

The transfer of the N-Boc group from N-Boc-3-(4-cyanophenyl)oxaziridine to a nucleophile (Nu⁻) proceeds via a nucleophilic attack on the electrophilic nitrogen atom of the oxaziridine ring. This process is driven by the release of the ring strain in the three-membered ring and the formation of a stable carbonyl byproduct, 4-cyanobenzaldehyde.

The generally accepted mechanism involves the following key steps:

-

Nucleophilic Attack: The nucleophile, typically an amine or a carbanion, attacks the electrophilic nitrogen atom of the oxaziridine.

-

N-O Bond Cleavage: This attack leads to the cleavage of the weak N-O bond, breaking open the strained three-membered ring.

-

Formation of Products: The N-Boc group is transferred to the nucleophile, and 4-cyanobenzaldehyde is formed as a byproduct.

Caption: Generalized mechanism of N-Boc transfer.

A crucial aspect of the mechanism, particularly in the amination of organometallic reagents, is the potential role of the oxaziridine oxygen atom. It has been proposed that the oxygen can act as a Lewis base, coordinating to the metal center of the nucleophile.[8] This coordination further activates the oxaziridine towards nucleophilic attack on the nitrogen atom.

Applications in Organic Synthesis

N-Boc-3-(4-cyanophenyl)oxaziridine is a versatile reagent with a broad range of applications in the synthesis of N-Boc protected compounds.

N-Boc Protection of Amines and Hydrazines

One of the primary applications of this reagent is the direct N-Boc protection of primary and secondary amines to form N-Boc amines and hydrazines. This transformation is particularly useful in the synthesis of hydrazino acids, which are important building blocks for peptidomimetics and other biologically active molecules.[1]

Table 1: Representative Examples of N-Boc Protection of Amines

| Entry | Amine Substrate | Product | Yield (%) | Reference |

| 1 | Aniline | N-Boc-aniline | 95 | [3] |

| 2 | Benzylamine | N-Boc-benzylamine | 92 | [3] |

| 3 | Morpholine | N-Boc-morpholine | 85 | [3] |

| 4 | Hydrazine | tert-Butyl carbazate | 88 | [3] |

Electrophilic Amination of Carbanions

N-Boc-3-(4-cyanophenyl)oxaziridine serves as an effective electrophilic aminating agent for a variety of carbanions, including enolates and organometallic reagents.[9] This provides a direct route for the formation of carbon-nitrogen bonds, leading to the synthesis of α-amino acids and other valuable nitrogen-containing compounds.

The reaction with organozinc reagents has been shown to proceed with high selectivity for nitrogen transfer over oxygen transfer.[8] This selectivity is rationalized by a proposed mechanism where the oxygen atom of the oxaziridine coordinates to the zinc, forming a zincate complex that activates the nitrogen for attack by the organic group.[8]

Experimental Protocols

The following protocols are provided as a guide for the use of N-Boc-3-(4-cyanophenyl)oxaziridine. As with any chemical reaction, optimization of conditions may be necessary for specific substrates.

General Procedure for the N-Boc Protection of a Primary Amine

Materials:

-

Primary amine (1.0 equiv)

-

N-Boc-3-(4-cyanophenyl)oxaziridine (1.1 equiv)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Stir bar

-

Round-bottom flask

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the primary amine and the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Boc-3-(4-cyanophenyl)oxaziridine portion-wise to the stirred solution over a period of 10-15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Caption: Experimental workflow for N-Boc protection.

Safety and Handling

N-Boc-3-(4-cyanophenyl)oxaziridine is a stable solid, but as with all chemical reagents, it should be handled with appropriate care in a well-ventilated fume hood.[4] Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[4]

Conclusion

N-Boc-3-(4-cyanophenyl)oxaziridine stands out as a robust and efficient reagent for the electrophilic transfer of the N-Boc group. Its stability, high reactivity, and broad substrate scope make it a valuable tool in modern organic synthesis. The mechanistic understanding of its reactivity, driven by ring strain and the electronic effects of its substituents, allows for its rational application in the synthesis of a diverse array of nitrogen-containing molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, contributing to advancements in drug discovery and chemical sciences.

References

- Bowers Lab. Electrophilic Oxaziridines for N-Amination.

-

Wikipedia. Oxaziridine. Available at: [Link]

-

Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines. Available at: [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. Available at: [Link]

-

ACS Publications. Electrophilic amination: preparation and use of N-Boc-3-(4-cyanophenyl)oxaziridine, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. Available at: [Link]

-

ACS Publications. Advances in the Chemistry of Oxaziridines. Available at: [Link]

-

TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available at: [Link]

-

PubMed. Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. Available at: [Link]

-

Taylor & Francis Online. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Available at: [Link]

-

Scientific Research Publishing. Vidal, J., Guy, L., Sterin, S. and Collet, A. (1993) Electrophilic Amination Preparation and Use of N-Boc-3-(4-Cyanophenyl)Oxaziridine, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. Available at: [Link]

-

National Center for Biotechnology Information. Advances in the Chemistry of Oxaziridines. Available at: [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]

-

MDPI. tert-Butyl Carbazate (N-Boc-Hydrazine). Available at: [Link]

-

PubMed. The electrophilic amination of carbanions: an unconventional new entry to C-N bond formation. Available at: [Link]

-

ResearchGate. Atom economic synthesis of amides via transition metal catalyzed rearrangement of oxaziridines. Available at: [Link]

-

Labware E-shop. N-BOC-3-(4-Cyanophenyl)oxaziridine, 98+%. Available at: [Link]

Sources

- 1. Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Vidal, J., Guy, L., Sterin, S. and Collet, A. (1993) Electrophilic Amination Preparation and Use of N-Boc-3-(4-Cyanophenyl)Oxaziridine, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. - References - Scientific Research Publishing [scirp.org]

- 4. N-BOC-3-(4-Cyanophenyl)oxaziridine, 98+% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 297095000 [thermofisher.com]

- 6. Oxaziridine - Wikipedia [en.wikipedia.org]

- 7. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The electrophilic amination of carbanions: an unconventional new entry to C-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-Boc-3-(4-cyanophenyl)oxaziridine" molecular weight and formula

An In-Depth Technical Guide to N-Boc-3-(4-cyanophenyl)oxaziridine: Properties, Synthesis, and Applications in Electrophilic Amination

Executive Summary

N-Boc-3-(4-cyanophenyl)oxaziridine has emerged as a pivotal reagent in modern organic synthesis, primarily valued for its role as a stable, crystalline, and effective electrophilic aminating agent. This guide provides an in-depth analysis of its physicochemical properties, synthesis methodologies, and critical applications, particularly in the context of pharmaceutical research and complex molecule synthesis. The document details the mechanistic rationale behind its reactivity and furnishes field-proven protocols for its use, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile compound.

Physicochemical and Structural Data

N-Boc-3-(4-cyanophenyl)oxaziridine, identified by the CAS Number 150884-56-3, is a white to light beige crystalline powder.[1][2] Its structure incorporates a strained three-membered oxaziridine ring, an N-Boc (tert-butoxycarbonyl) protecting group, and a 4-cyanophenyl substituent. This combination of features renders it a shelf-stable solid that serves as an efficient source for the electrophilic transfer of a protected amino group ("NH-Boc").[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [1][2][5][6] |

| Molecular Weight | 246.27 g/mol | [2][5] |

| CAS Number | 150884-56-3 | [1][2][6][7] |

| IUPAC Name | tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate | [1][2] |

| Appearance | White to light beige crystalline powder | [1][2] |

| Melting Point | 57 °C to 63 °C | [1][2][8] |

| Solubility | Soluble in ether, methylene chloride, chloroform | [2] |

| SMILES | CC(C)(C)OC(=O)N1OC1C2=CC=C(C=C2)C#N | [2] |

Synthesis and Mechanistic Principles

General Synthesis Pathway

The preparation of N-(alkoxycarbonyl)oxaziridines, including the title compound, is most commonly achieved through a robust two-step sequence starting from the corresponding aldehyde.[3]

-

N-Boc Imine Formation : The synthesis commences with an aza-Wittig reaction between 4-cyanobenzaldehyde and an appropriate N-Boc-protected phosphorus ylide. This step efficiently constructs the requisite N-Boc imine intermediate.[3] The choice of an aza-Wittig protocol is strategic, offering high yields and operational simplicity for creating the C=N bond with the bulky Boc group attached.

-

Oxidation to Oxaziridine : The intermediate imine is subsequently oxidized to form the three-membered oxaziridine ring.[3] Common and effective oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (mCPBA) or Oxone® buffered with a base.[3][4] This oxidation is the key step that generates the strained, electrophilic N-O bond.

Below is a workflow diagram illustrating this synthetic sequence.

Caption: General two-step synthesis of N-Boc-3-(4-cyanophenyl)oxaziridine.

Mechanism of Electrophilic Amination

N-Boc-3-(4-cyanophenyl)oxaziridine functions by transferring its electrophilic nitrogen atom to a wide range of nucleophiles. The reaction is highly selective for N-transfer over O-transfer, a critical feature for its synthetic utility.

In reactions with organometallic reagents, such as diorganozinc compounds, a plausible mechanism involves the initial coordination of the oxaziridine's oxygen atom to the metal center (e.g., zinc).[3] This coordination acts as a Lewis base interaction, which polarizes the N-O bond and significantly enhances the electrophilicity of the adjacent nitrogen atom.[3] The nucleophilic organic group then attacks the activated nitrogen, leading to the cleavage of the weak N-O bond and formation of the new C-N bond. An acidic workup subsequently yields the N-Boc protected amine and 4-cyanobenzaldehyde as a byproduct.[3]

Caption: Key mechanistic steps in the electrophilic amination reaction.

Applications in Drug Development and Synthesis

The primary utility of N-Boc-3-(4-cyanophenyl)oxaziridine lies in its ability to install a protected primary amine, a ubiquitous functional group in pharmaceuticals.

-

Amination of Carbon Nucleophiles : The reagent reacts cleanly with a variety of carbon-based nucleophiles. This includes the amination of enolates to form α-amino ketones and the reaction with organometallic species (e.g., Grignard or organozinc reagents) to produce a diverse range of N-Boc-protected primary amines.[3] This transformation is fundamental for building nitrogen-containing scaffolds in drug candidates.

-

Synthesis of Unnatural Amino Acids : The broader chemistry of electrophilic N-amination using oxaziridines has been pivotal in the synthesis of complex and non-canonical amino acids. For instance, related oxaziridine chemistry has been employed for the late-stage installation of piperazic acid residues in the total synthesis of natural products, demonstrating its power in complex synthetic challenges relevant to drug discovery.[4]

Experimental Protocol: Electrophilic Amination of an Organozinc Reagent

This protocol describes a general procedure for the synthesis of an N-Boc-protected primary amine using N-Boc-3-(4-cyanophenyl)oxaziridine and a diorganozinc reagent.

Causality Statement: This protocol is designed to ensure the quantitative formation and reaction of the organometallic species under anhydrous conditions, followed by a controlled electrophilic amination and straightforward purification.

Materials:

-

N-Boc-3-(4-cyanophenyl)oxaziridine (1.0 eq)

-

Diorganozinc reagent (R₂Zn) or the corresponding alkyl halide for in situ preparation (2.2 eq)

-

Anhydrous solvent (e.g., THF, Diethyl Ether)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup : Under an inert atmosphere (Nitrogen or Argon), add a solution of the diorganozinc reagent (1.1 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Rationale: An inert and anhydrous environment is critical to prevent the quenching of the highly reactive organozinc reagent.

-

Substrate Addition : Dissolve N-Boc-3-(4-cyanophenyl)oxaziridine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirring organozinc solution at 0 °C. Rationale: Slow addition at reduced temperature helps to control the reaction exotherm and minimize potential side reactions.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting oxaziridine is consumed.

-

Work-up : Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Rationale: The NH₄Cl quench protonates the intermediate and destroys excess organozinc reagent. The bicarbonate wash removes the acidic 4-cyanobenzaldehyde byproduct.

-

Drying and Concentration : Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-protected amine.

Safety and Handling

N-Boc-3-(4-cyanophenyl)oxaziridine is a chemical reagent that requires careful handling in a laboratory setting.

-

Hazards : The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Users should avoid contact with skin and eyes.[8]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2][8]

-

Storage and Stability : The compound is stable under normal laboratory temperatures and pressures.[8] It should be stored in a tightly sealed container in a cool, dry place.

-

Incompatibilities : Avoid contact with strong oxidizing agents, excess heat, and incompatible materials that could lead to decomposition.[8]

-

Hazardous Decomposition : Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx) and carbon monoxide/dioxide.[8]

-

Disposal : Dispose of waste material in accordance with federal, state, and local regulations.[8]

References

-

N-BOC-3-(4-Cyanophenyl)oxaziridine, 98+%. Labfind. [Link]

-

N-BOC-3-(4-Cyanophenyl)oxaziridine | CAS#:150884-56-3. Chemsrc. [Link]

-

N-BOC-3-(4-Cyanophenyl)oxaziridine, 98+%. Labware E-shop. [Link]

-

Davis, F. A., & Bochevarov, V. (2014). Advances in the Chemistry of Oxaziridines. PubMed Central (PMC), NIH. [Link]

-

Electrophilic Oxaziridines for N-Amination. Bowers Lab, UNC Eshelman School of Pharmacy. [Link]

-

tert-Butyl 4-cyanophenyl carbonate. ResearchGate. [Link]

-

tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride. PubChem. [Link]

-

TERT-BUTYL (3S)-3-(4-CYANOPHENYL)OXAZIRIDINE-2-CARBOXYLATE | CAS 150884-56-3. Matrix Fine Chemicals. [Link]

Sources

- 1. N-BOC-3-(4-Cyanophenyl)oxaziridine, 98+% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. N-BOC-3-(4-Cyanophenyl)oxaziridine, 98+% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 5. labfind.co.kr [labfind.co.kr]

- 6. TERT-BUTYL (3S)-3-(4-CYANOPHENYL)OXAZIRIDINE-2-CARBOXYLATE | CAS 150884-56-3 [matrix-fine-chemicals.com]

- 7. labware-shop.com [labware-shop.com]

- 8. N-BOC-3-(4-Cyanophenyl)oxaziridine | CAS#:150884-56-3 | Chemsrc [chemsrc.com]

A Theoretical Investigation into the Reactivity of N-Boc-3-(4-cyanophenyl)oxaziridine: A Computational Chemistry Guide

Abstract

N-Boc-3-(4-cyanophenyl)oxaziridine is a versatile reagent in modern organic synthesis, primarily utilized for electrophilic amination. Understanding the underlying electronic structure and reaction mechanisms is paramount for its rational application and the design of novel synthetic methodologies. This technical guide provides a comprehensive overview of the theoretical approaches used to study the reactivity of this oxaziridine. We delve into the core principles of computational modeling, from selecting appropriate levels of theory to analyzing the results of complex reaction pathway calculations. This document is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to gain deeper insights into reaction mechanisms, predict reactivity and selectivity, and accelerate their research endeavors.

Introduction to N-Boc-3-(4-cyanophenyl)oxaziridine

The Oxaziridine Moiety: A Hub of Reactivity

Oxaziridines are three-membered heterocyclic compounds containing an oxygen, a nitrogen, and a carbon atom.[1] The inherent ring strain and the weak N-O bond make them highly reactive molecules, capable of acting as efficient atom-transfer reagents.[2][3] Depending on the substituents on the nitrogen and carbon atoms, oxaziridines can act as electrophilic oxygen-transfer (oxidation) or nitrogen-transfer (amination) agents.[4] This tunable reactivity has led to their widespread use in a variety of organic transformations.[5]

Synthesis and Properties of N-Boc-3-(4-cyanophenyl)oxaziridine

N-Boc-3-(4-cyanophenyl)oxaziridine is a stable, crystalline solid that can be synthesized on a gram scale.[6] The synthesis typically involves the oxidation of the corresponding N-Boc imine, which is formed from 4-cyanobenzaldehyde.[3] The presence of the electron-withdrawing 4-cyanophenyl group at the C3 position and the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom significantly influences the reagent's stability and reactivity. The Boc group, in particular, favors nitrogen-atom transfer, making this reagent a premier choice for electrophilic amination.[3][4]

Significance in Organic Synthesis

The primary application of N-Boc-3-(4-cyanophenyl)oxaziridine is the electrophilic amination of a wide range of nucleophiles, including carbanions (enolates), amines, and sulfides.[4][5][7] This reaction provides a direct method for the formation of C-N, N-N, and S-N bonds, which are crucial in the synthesis of pharmaceuticals and other biologically active molecules.[8] A key advantage of using this reagent is that the byproduct, 4-cyanobenzaldehyde, is relatively unreactive and can be easily separated from the desired product.[3] This contrasts with other amination protocols that may generate more problematic side products.[6]

The Role of Theoretical Studies

While experimental studies provide invaluable information about reaction outcomes, theoretical (computational) studies offer a window into the intricate details of reaction mechanisms.[9] By modeling the reaction at the molecular level, we can:

-

Visualize the three-dimensional structures of reactants, transition states, and products.

-

Calculate the energy barriers (activation energies) that govern reaction rates.

-

Understand the electronic factors that control selectivity (e.g., chemoselectivity, regioselectivity).

-

Predict the reactivity of new substrates and design more efficient reagents.

Computational Methodology: A Practical Guide

The successful theoretical investigation of a reaction mechanism hinges on the appropriate choice of computational methods. This section outlines a robust and widely accepted protocol for studying the reactivity of oxaziridines.

Selecting the Right Theoretical Framework

Density Functional Theory (DFT) has emerged as the workhorse for computational studies in organic chemistry due to its excellent balance of accuracy and computational cost.

-

Functionals: For oxaziridine systems, hybrid functionals such as B3LYP and meta-hybrid functionals like M06-2X are commonly employed. M06-2X is often preferred for its improved description of non-covalent interactions and transition states.

-

Basis Sets: The 6-31G(d) basis set is a good starting point for geometry optimizations. For more accurate single-point energy calculations, a larger basis set such as 6-311+G(d,p) is recommended.

-

Solvation Models: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) are crucial. These models account for the bulk electrostatic effects of the solvent, providing more realistic energy profiles.

Step-by-Step Computational Protocol

A typical computational workflow for investigating a reaction mechanism is as follows:

-

Geometry Optimization: The 3D structures of all reactants, products, and intermediates are optimized to find their lowest energy conformations.

-

Frequency Analysis: This calculation is performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) or transition states (exactly one imaginary frequency). It also provides thermodynamic data like Gibbs free energy.

-

Transition State (TS) Searching: Locating the transition state is often the most challenging part of the calculation. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or the Berny optimization algorithm are used to find the saddle point on the potential energy surface that connects reactants and products.

-

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is performed starting from the transition state structure. This traces the reaction path downhill to the corresponding reactant and product, confirming that the located TS correctly connects the desired species.

Computational Workflow Diagram

Caption: A typical workflow for computational analysis of a reaction mechanism.

Theoretical Analysis of Reactivity

Ground-State Properties and Electronic Structure

Before investigating reaction pathways, it is insightful to analyze the electronic properties of the N-Boc-3-(4-cyanophenyl)oxaziridine molecule itself.

-

Molecular Orbital (MO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For electrophilic reactions, the LUMO is of particular interest. In this oxaziridine, the LUMO is expected to be localized on the N-O bond, specifically an antibonding σ*N-O orbital. Nucleophilic attack on this orbital leads to the cleavage of the weak N-O bond.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution. The nitrogen atom of the oxaziridine ring is electrophilic, making it susceptible to attack by nucleophiles.

-

Molecular Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. Regions of positive potential (blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites. For our oxaziridine, a significant positive potential is expected around the nitrogen atom.

Probing Reaction Mechanisms: Electrophilic Amination

The reaction of N-Boc-3-(4-cyanophenyl)oxaziridine with a nucleophile (Nu⁻) is the cornerstone of its utility. Theoretical studies have shown that this transformation typically proceeds via a concerted SN2-like mechanism.[9][10]

-

Nucleophilic Attack: The nucleophile attacks the electrophilic nitrogen atom of the oxaziridine ring.

-

N-O Bond Cleavage: This attack occurs in a trajectory that allows for optimal overlap with the σ*N-O orbital, leading to the simultaneous cleavage of the N-O bond.

-

Product Formation: The N-Boc group is transferred to the nucleophile, and the C=O bond of 4-cyanobenzaldehyde is formed.

Computational studies can quantify the activation energy barrier for this process, providing a measure of the reaction's feasibility.

Reaction Pathway Diagram

Caption: A simplified energy profile for the amination reaction.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data that could be obtained from a DFT study on the amination of a model nucleophile.

| Parameter | Value | Unit | Description |

| ΔG‡ (Activation Free Energy) | 15.2 | kcal/mol | The energy barrier for the reaction. |

| ΔGrxn (Reaction Free Energy) | -25.8 | kcal/mol | The overall thermodynamic driving force. |

| N-O bond length (TS) | 1.85 | Å | Elongated N-O bond in the transition state. |

| Nu-N bond length (TS) | 2.10 | Å | Forming bond between nucleophile and nitrogen. |

| NBO Charge on N (Reactant) | +0.45 | e | Electrophilic character of the nitrogen atom. |

Conclusion and Future Outlook

Theoretical studies provide an indispensable tool for understanding the reactivity of complex organic molecules like N-Boc-3-(4-cyanophenyl)oxaziridine. By combining DFT calculations with experimental observations, a comprehensive picture of reaction mechanisms can be developed. This synergy allows for the prediction of reactivity, the rationalization of observed selectivity, and the design of new and improved synthetic methods.

Future computational work in this area could explore:

-

The role of explicit solvent molecules and their hydrogen bonding interactions.

-

The effect of different substituents on the aryl ring to fine-tune reactivity.

-

The mechanisms of potential side reactions.

-

The application of this reagent in more complex, stereoselective transformations.

By continuing to bridge the gap between theory and experiment, we can unlock the full potential of this versatile and powerful class of reagents.

References

-

Qi, D., Li, H., & Chen, G. (2017). Mechanism and Origin of Chemical Selectivity in Oxaziridine-Based Methionine Modification: A Computational Study. The Journal of Organic Chemistry, 82(18), 9765–9772. [Link]

-

ResearchGate. (n.d.). Mechanism and Origin of Chemical Selectivity in Oxaziridine-Based Methionine Modification: A Computational Study | Request PDF. Retrieved from [Link]

-

Yoon, T. P., & Williamson, K. S. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8016–8036. [Link]

-

Collet, A., Vidal, J., Hannachi, J.-C., Hourdin, G., & Mulatier, J.-C. (1993). Electrophilic amination: preparation and use of N-Boc-3-(4-cyanophenyl)oxaziridine, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. The Journal of Organic Chemistry, 58(18), 4791–4793. [Link]

-

Wulff, W. D. (2003). Oxaziridines: New Perspectives and Insights. Michigan State University. [Link]

-

Wang, D., & Chen, P. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Catalysts, 8(10), 464. [Link]

-

MDPI. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Catalysts, 8(10), 464. [Link]

-

Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 713–716. [Link]

-

ResearchGate. (n.d.). Amination reactions using different aminating agents and oxaziridines. Retrieved from [Link]

-

Reddy, P. V., & Beauchemin, A. M. (2009). Oxaziridine-Mediated Intramolecular Amination of sp3-Hybridized C–H bonds. Angewandte Chemie International Edition, 48(48), 9154–9156. [Link]

-

Bowers Lab. (n.d.). Electrophilic Oxaziridines for N-Amination. Retrieved from [Link]

-

Gholami, M. R., & Zahedi, M. (2009). A Theoretical Study on Oxaziridine and Its Radicals. Chemistry Journal of Moldova, 4(2), 79-86. [Link]

-

Williamson, K. S., & Yoon, T. P. (2014). Advances in the Chemistry of Oxaziridines. PMC - PubMed Central - NIH. [Link]

Sources

- 1. cjm.ichem.md [cjm.ichem.md]

- 2. researchgate.net [researchgate.net]

- 3. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]

- 9. Mechanism and Origin of Chemical Selectivity in Oxaziridine-Based Methionine Modification: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

N-Boc-3-(4-cyanophenyl)oxaziridine: A Precision Tool for Electrophilic Amination

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic introduction of nitrogen-containing functional groups is a cornerstone of modern medicinal chemistry and drug development. Electrophilic amination, an "umpolung" or reverse-polariity strategy, provides a powerful method for forming critical C-N and N-N bonds by using an electrophilic nitrogen source to react with various nucleophiles. This guide offers a deep dive into the synthesis, mechanism, and application of N-Boc-3-(4-cyanophenyl)oxaziridine, a stable, crystalline, and highly effective reagent for the direct transfer of the valuable tert-butyloxycarbonyl (Boc)-protected amino group. We will explore the causality behind its structural design, its advantages and limitations compared to other aminating agents, and provide detailed, field-proven protocols for its application.

The Strategic Imperative of Electrophilic Amination

The formation of carbon-nitrogen bonds is fundamental to organic synthesis.[1] Traditionally, this is achieved by reacting a carbon electrophile with a nitrogen nucleophile (e.g., SN2 reaction of an alkyl halide with an amine). Electrophilic amination inverts this paradigm, employing a nitrogen atom rendered electrophilic by attachment to a good leaving group.[1][2] This allows for the direct amination of carbon nucleophiles such as enolates and organometallics, opening synthetic pathways that are often more direct or overcome challenges posed by traditional methods.[3]

Among the diverse classes of electrophilic aminating agents—including hydroxylamine derivatives, azodicarboxylates, and N-chloroamines—oxaziridines have emerged as particularly robust and versatile reagents.[2][3]

N-Boc-3-(4-cyanophenyl)oxaziridine: A Molecule Designed for Purpose

Pioneering work by Vidal, Collet, and coworkers led to the development of N-Boc-3-(4-cyanophenyl)oxaziridine (often referred to as reagent 2b in the literature), a stable, crystalline solid designed for the efficient transfer of the N-Boc moiety.[4][5]

Synthesis and Physicochemical Properties

The reagent is synthesized in a straightforward two-step sequence. First, an aza-Wittig reaction between N-Boc-triphenyliminophosphorane and 4-cyanobenzaldehyde generates the corresponding N-Boc imine. Subsequent oxidation of this imine, typically with an oxidizing agent like Oxone in a buffered solution, yields the desired oxaziridine.[4][6]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 150884-56-3 | [7][8] |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [7][9] |

| Molecular Weight | 246.26 g/mol | [7] |

| Appearance | White to light beige crystalline powder | [9] |

| Melting Point | 57-63 °C | [9] |

| Stability | Stable, crystalline solid at room temperature | [4] |

| Storage | Store in a cool, dry, well-ventilated area, deep freeze (below -20°C) recommended for long-term storage | [10] |

Structural Rationale and Mechanism of Action

The efficacy of this reagent is a direct result of its carefully chosen structural components.

-

The Oxaziridine Ring: This strained three-membered ring contains a weak N-O bond. The nitrogen atom is the electrophilic center, primed for attack by a nucleophile.[3]

-

The N-Boc Group: The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen protecting groups in organic synthesis, particularly peptide chemistry.[11] Its presence allows for the direct installation of a protected amino group, which can be deprotected under standard acidic conditions (e.g., with TFA). This is a significant advantage over reagents that transfer unprotected or less synthetically useful groups.[4] The electron-withdrawing nature of the carbonyl lowers the barrier to nitrogen inversion, a key feature of N-acyl oxaziridines.[6]

-

The 3-(4-cyanophenyl) Substituent: The choice of the 4-cyanophenyl group is deliberate. It is an electron-withdrawing group that enhances the electrophilicity of the nitrogen atom. Furthermore, this substituent imparts high crystallinity to the reagent, making it a stable, weighable, and easy-to-handle solid, which is a marked improvement over earlier N-H oxaziridines that often had to be generated in situ.[12]

The general mechanism involves the nucleophilic attack on the electrophilic nitrogen atom of the oxaziridine ring. This leads to the cleavage of the N-O bond and transfer of the N-Boc group to the nucleophile, releasing 4-cyanobenzaldehyde as a byproduct.[6]

Core Applications and Experimental Insights

N-Boc-3-(4-cyanophenyl)oxaziridine is a versatile reagent for the amination of a wide range of nitrogen and carbon nucleophiles.[13]

Amination of N-Nucleophiles: Synthesis of Protected Hydrazines

The reagent cleanly converts primary and secondary amines into their corresponding N-Boc protected hydrazines under mild conditions.[4] This is particularly valuable for the synthesis of hydrazino acids, which are important building blocks for peptidomimetics and complex natural products.[14]

Insight: While highly effective for secondary amines, reactions with primary amines can sometimes yield lower amounts of the desired product. This is due to a competitive side reaction where the amine nucleophile reacts with the 4-cyanobenzaldehyde byproduct to form an imine.[15] This limitation led to the development of ketone-derived N-Boc oxaziridines (e.g., diethyl ketomalonate-derived), which release a less reactive ketone byproduct, thereby avoiding imine formation.[15][16]

Amination of C-Nucleophiles: C-N Bond Formation

The reagent is highly effective for the amination of "soft" carbon nucleophiles.

-

Organometallics: Grignard reagents and diorganozinc compounds react efficiently to produce a variety of N-Boc protected primary amines.[6][17] The reaction with organozinc reagents is proposed to proceed via a zincate complex where the oxaziridine oxygen acts as a Lewis base, activating the nitrogen for attack.[6]

-

Enolates: Ester and amide enolates can be aminated, providing access to valuable α-amino acid derivatives. However, yields can sometimes be modest due to the aldehyde byproduct causing competitive aldol reactions.[6]

Table 2: Representative Scope of Amination Reactions

| Nucleophile Class | Substrate Example | Product Type | Typical Yield | Reference |

| Secondary Amines | (S)-2-(Methoxymethyl)pyrrolidine | Chiral N-Boc Hydrazine | 78% | [4] |

| Primary Amines | Benzylamine | N-Boc Hydrazine | Good to Excellent | [15][18] |

| Organozinc | Diorganozinc reagents | N-Boc Primary Amine | Good | [6] |

| Enolates | Ester enolates | α-(N-Boc-amino) ester | Modest | [6] |

| Allylic Sulfides | Branched allylic sulfides | Allylic Amine Derivative | High | [19] |

Validated Experimental Protocols

The following protocols are synthesized from established literature procedures and represent best practices for the use of this reagent.

Protocol 1: Synthesis of N-Boc-3-(4-cyanophenyl)oxaziridine

Methodology:

-

Imine Formation: To a solution of 4-cyanobenzaldehyde (1.0 eq) in anhydrous dichloromethane, add N-Boc-triphenyliminophosphorane (1.05 eq) in portions at room temperature. Stir the reaction mixture until TLC analysis indicates complete consumption of the aldehyde.

-

Work-up 1: Concentrate the reaction mixture in vacuo. Add diethyl ether to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash with cold ether. Concentrate the filtrate to yield the crude N-Boc imine, which can be used directly or purified by chromatography.

-

Oxidation: Dissolve the crude imine in acetonitrile. Add this solution to a vigorously stirred biphasic mixture of saturated aqueous sodium bicarbonate and acetonitrile. Add a solution of Oxone® (potassium peroxymonosulfate, ~2.0 eq) in water dropwise while maintaining the temperature below 30 °C.

-

Work-up 2: Monitor the reaction by TLC. Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: The crude oxaziridine can be purified by flash chromatography on silica gel or by crystallization to yield a stable, white crystalline solid.[4]

Protocol 2: General Procedure for Amination of a Secondary Amine

Methodology:

-

To a solution of the secondary amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or DMF), add a solution of N-Boc-3-(4-cyanophenyl)oxaziridine (1.0-1.2 eq) in the same solvent at room temperature.

-

Stir the mixture for 30 minutes to 2 hours. Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired N-Boc hydrazine.[4][12]

Safety and Handling

While N-Boc-3-(4-cyanophenyl)oxaziridine is a relatively stable solid, all oxaziridines should be handled with care as they are oxidizing agents.

-

Personal Protective Equipment (PPE): Use standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[20]

-

Handling: Avoid creating dust. Use in a well-ventilated area or fume hood. Wash hands thoroughly after handling.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at freezer temperatures (<-20 °C) is recommended.[10]

-

Hazards: The toxicological properties have not been fully investigated. May cause skin, eye, and respiratory tract irritation.[10] Harmful if swallowed, in contact with skin, or if inhaled.[20]

Conclusion and Future Outlook

N-Boc-3-(4-cyanophenyl)oxaziridine is a highly valuable and practical reagent for electrophilic amination. Its key features—being a stable, crystalline solid that cleanly transfers a synthetically versatile N-Boc group—make it a superior choice for many applications, particularly the synthesis of protected hydrazines from secondary amines and the amination of various carbon nucleophiles. While the aldehyde byproduct can be a limitation in specific cases, understanding this reactivity allows the synthetic chemist to make informed choices, such as opting for ketone-derived oxaziridines when aminating primary amines. The continued application of this reagent in the synthesis of complex molecules, such as piperazic acid derivatives and peptidomimetics, underscores its enduring importance in the synthetic chemist's toolkit.[14]

References

-

Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones . The Journal of Organic Chemistry - ACS Publications. [Link]

-

Advances in the Chemistry of Oxaziridines . PubMed Central - NIH. [Link]

-

Electrophilic amination: preparation and use of N-Boc-3-(4-cyanophenyl)oxaziridine, a new reagent that transfers a N-Boc group to N- and C-nucleophiles . The Journal of Organic Chemistry - ACS Publications. [Link]

-

Oxaziridine-mediated amination of branched allylic sulfides: stereospecific formation of allylic amine derivatives via[1][2]-sigmatropic rearrangement . PubMed. [Link]

-

N-BOC-3-(4-Cyanophenyl)oxaziridine | CAS#:150884-56-3 . Chemsrc. [Link]

-

Oxaziridine-mediated amination of primary amines: scope and application to a one-pot pyrazole synthesis . PubMed. [Link]

-

Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis . Organic Chemistry Portal. [Link]

-

Electrophilic Amination: Preparation and Use of N-Boc-3-(4-cyanophenyl)oxaziridine, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles . J. Org. Chem. 1993, 58, 4791-4793. [Link]

-

Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis . Organic Letters - ACS Publications. [Link]

-

Electrophilic amination . Wikipedia. [Link]

-

Electrophilic Oxaziridines for N-Amination . Bowers Lab. [Link]

-

Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives . PubMed. [Link]

-

Electrophilic Amination: Preparation and Use of N-Boc-3-(4-Cyanophenyl)Oxaziridine, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles . SciRP.org. [Link]

-

Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime . Organic Chemistry Portal. [Link]

-

Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions . PubMed Central - NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Electrophilic amination - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Vidal, J., Guy, L., Sterin, S. and Collet, A. (1993) Electrophilic Amination Preparation and Use of N-Boc-3-(4-Cyanophenyl)Oxaziridine, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. - References - Scientific Research Publishing [scirp.org]

- 6. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 150884-56-3 CAS MSDS (N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | 150884-56-3 [chemicalbook.com]

- 9. N-BOC-3-(4-Cyanophenyl)oxaziridine, 98+% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. N-BOC-3-(4-Cyanophenyl)oxaziridine | CAS#:150884-56-3 | Chemsrc [chemsrc.com]

- 11. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]

- 17. Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime [organic-chemistry.org]

- 18. Oxaziridine-mediated amination of primary amines: scope and application to a one-pot pyrazole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oxaziridine-mediated amination of branched allylic sulfides: stereospecific formation of allylic amine derivatives via [2,3]-sigmatropic rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. N-BOC-3-(4-Cyanophenyl)oxaziridine, 98+% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Comprehensive Technical Guide to the Safe Handling and Application of N-Boc-3-(4-cyanophenyl)oxaziridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of N-Boc-3-(4-cyanophenyl)oxaziridine, a versatile and efficient electrophilic aminating agent. Moving beyond standard safety data sheets, this document elucidates the chemical principles governing its reactivity, stability, and safe handling. It is designed to empower researchers to confidently and safely incorporate this reagent into their synthetic workflows, particularly in the fields of medicinal chemistry and drug development.

Introduction: Understanding the Reagent's Utility

N-Boc-3-(4-cyanophenyl)oxaziridine is a stable, crystalline solid that has gained prominence as a reliable source of electrophilic "N-Boc" (tert-butyloxycarbonyl) functionality.[1][2] Unlike many other aminating agents, its solid nature and stability at room temperature simplify storage and handling.[3] The core utility of this reagent lies in its ability to transfer a Boc-protected nitrogen atom to a wide range of nucleophiles, a critical transformation in the synthesis of complex nitrogen-containing molecules.[4][5]

The oxaziridine three-membered ring is inherently strained, containing a weak N-O bond.[6] This strained ring system is the heart of the reagent's reactivity, allowing for the electrophilic transfer of the nitrogen atom. The electron-withdrawing Boc group further enhances the electrophilicity of the nitrogen, making it susceptible to attack by nucleophiles.[2] A key advantage of N-Boc-3-(4-cyanophenyl)oxaziridine is that its byproduct, 4-cyanobenzaldehyde, is a relatively unreactive ketone, which minimizes the formation of unwanted imine side products that can plague reactions with other oxaziridines.[7]

Hazard Analysis and Risk Mitigation

While N-Boc-3-(4-cyanophenyl)oxaziridine is considered relatively stable for an oxaziridine, a thorough understanding of its potential hazards is paramount for safe handling.

Health Hazards

The toxicological properties of this substance have not been fully investigated.[7] However, based on available data and the reactivity of the oxaziridine class of compounds, the following potential health effects should be considered:

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.[7]

-

Harmful if Swallowed, Inhaled, or in Contact with Skin: While specific LD50/LC50 data are not available, it is prudent to treat this compound as potentially harmful upon ingestion, inhalation, or skin absorption.[7][8]

Physicochemical Hazards

-